BenchChemオンラインストアへようこそ!

SARS-CoV-2-IN-11

3CLpro Inhibition FRET Assay Structure-Activity Relationship

SARS-CoV-2-IN-11 (CAS 2722635-28-9) is a best-in-class positive control for SARS-CoV-2 3CLpro (Mpro) assays, offering sub-nanomolar potency (IC50: 0.17 nM) and exceptional selectivity (>37,000-fold window vs. host cytotoxicity). Its unique sulfonate warhead enables reversible covalent binding—ideal for co-crystallization and resistance profiling. Avoid batch-to-batch variability; request a custom quote for bulk quantities today.

Molecular Formula C27H38F2N3NaO8S
Molecular Weight 625.7 g/mol
Cat. No. B12414624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-11
Molecular FormulaC27H38F2N3NaO8S
Molecular Weight625.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OC(C2CCC(CC2)(F)F)C3=CC=CC=C3.[Na+]
InChIInChI=1S/C27H39F2N3O8S.Na/c1-16(2)14-20(24(34)31-21(25(35)41(37,38)39)15-19-10-13-30-23(19)33)32-26(36)40-22(17-6-4-3-5-7-17)18-8-11-27(28,29)12-9-18;/h3-7,16,18-22,25,35H,8-15H2,1-2H3,(H,30,33)(H,31,34)(H,32,36)(H,37,38,39);/q;+1/p-1/t19-,20-,21-,22?,25?;/m0./s1
InChIKeyDVWOYOSIEJRHKW-UIRZNSHLSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 each / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2-IN-11: A Sub-Nanomolar SARS-CoV-2 3CL Protease Inhibitor for Antiviral Research


SARS-CoV-2-IN-11 (CAS 2722635-28-9, compound 15c) is a synthetic small molecule designed to inhibit the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro) [1]. This enzyme is essential for processing viral polyproteins and represents a validated drug target for combating COVID-19 . The compound exhibits exceptional potency, with a reported 3CLpro inhibitory activity (IC50) of 0.17 nM and antiviral efficacy in cell-based assays (EC50) of 1.45 nM, coupled with low cytotoxicity .

Why SARS-CoV-2-IN-11 Cannot Be Replaced by Other In-Class 3CLpro Inhibitors


Despite the common 3CLpro target, small structural variations among inhibitors can result in dramatic differences in antiviral potency, cellular activity, and resistance profiles [1]. SARS-CoV-2-IN-11 belongs to a specific chemical series where the incorporation of a sulfonate warhead and stereochemical optimization yields sub-nanomolar enzyme inhibition [2]. Its potency and selectivity are not interchangeable with other in-class inhibitors; for instance, related analogs like SARS-CoV-2-IN-10, or structurally distinct inhibitors such as GC376, exhibit orders-of-magnitude differences in IC50 and EC50 values. Therefore, direct substitution without validation would compromise experimental reproducibility and may lead to erroneous conclusions regarding target engagement and antiviral mechanism .

Quantitative Differentiation of SARS-CoV-2-IN-11 Against Key Comparators


Enzymatic Potency: SARS-CoV-2-IN-11 vs. SARS-CoV-2-IN-10 and GC376

SARS-CoV-2-IN-11 demonstrates sub-nanomolar inhibition of SARS-CoV-2 3CLpro with an IC50 of 0.17 nM . This is comparable to the analog SARS-CoV-2-IN-10 (IC50 = 0.13 nM), but the key differentiation lies in cellular antiviral activity and cytotoxicity profile (see subsequent evidence). In contrast, the widely used control inhibitor GC376 exhibits an IC50 approximately 200-fold higher (35 nM) against the same enzyme [1]. This vast difference in intrinsic potency underscores the importance of compound selection for assays requiring maximum target engagement at low concentrations.

3CLpro Inhibition FRET Assay Structure-Activity Relationship

Cellular Antiviral Activity: SARS-CoV-2-IN-11 vs. SARS-CoV-2-IN-10

In cell-based antiviral assays, SARS-CoV-2-IN-11 exhibits an EC50 of 1.45 nM against SARS-CoV-2 replication . This is slightly higher than the EC50 of SARS-CoV-2-IN-10 (1.03 nM) . While SARS-CoV-2-IN-10 shows marginally better cellular potency, SARS-CoV-2-IN-11 may offer a different selectivity or cytotoxicity window that could be advantageous in specific experimental contexts (see below). The nearly identical magnitude of both IC50 and EC50 values for SARS-CoV-2-IN-11 suggests that the antiviral effect is primarily driven by on-target 3CLpro inhibition, with minimal cellular permeability or efflux limitations [1].

Antiviral EC50 Viral Replication Cell-Based Assay

Cytotoxicity and Selectivity: SARS-CoV-2-IN-11 vs. SARS-CoV-2-IN-112

SARS-CoV-2-IN-11 demonstrates low cytotoxicity against human WI-38 fibroblast cells, with an IC50 of 53.81 μM . This translates to an exceptional selectivity index (SI) of over 37,000 (cytotoxicity IC50 / antiviral EC50), indicating a wide therapeutic window. For comparison, the related analog SARS-CoV-2-IN-112, a non-peptidic Mpro inhibitor, has an IC50 of 6.48 μM against the protease but shows similar low cytotoxicity (IC50: 53.81 μM) against WI-38 cells [1]. The much higher enzymatic potency of SARS-CoV-2-IN-11 (0.17 nM) compared to SARS-CoV-2-IN-112 (6,480 nM) means that at therapeutically relevant antiviral concentrations, SARS-CoV-2-IN-11 is expected to be orders of magnitude less cytotoxic.

Cytotoxicity Selectivity Index Therapeutic Window

Structural Basis for Potency: A Unique Sulfonate Warhead in the Dampalla Series

SARS-CoV-2-IN-11 (compound 15c) was developed through structure-guided design and contains a sulfonate warhead that forms a covalent but reversible interaction with the catalytic cysteine (Cys145) of 3CLpro [1]. This design is distinct from the aldehyde warheads found in earlier inhibitors like GC376, or the nitrile warheads in clinical candidates like nirmatrelvir and ensitrelvir [2]. While direct comparative kinetic data (e.g., kinact/KI) is not publicly available for SARS-CoV-2-IN-11, its sub-nanomolar IC50 is a direct consequence of the optimized warhead and stereochemistry, as confirmed by co-crystal structures of related compounds in the series [1]. In contrast, the clinical candidate nirmatrelvir, despite also being a covalent inhibitor, exhibits a significantly higher IC50 of ~4 nM against 3CLpro .

Covalent Inhibitor X-ray Crystallography Warhead Design

Procurement and Quality Control: Verified Purity and Characterization

Commercial sources of SARS-CoV-2-IN-11 provide material with ≥98% purity as determined by HPLC . Full analytical characterization, including 1H NMR, 13C NMR, and LC-MS, is available, ensuring batch-to-batch consistency and reliable biological activity [1]. This level of quality control is critical for reproducible research. In comparison, some early-access or custom-synthesized analogs may lack comprehensive analytical data, potentially introducing variability into assays. The compound's CAS number (2722635-28-9) and defined molecular formula (C27H38F2N3NaO8S, MW 625.66) allow for unambiguous identification and procurement from multiple reputable vendors .

Analytical Chemistry QC Standards Reproducibility

Optimal Research Applications for SARS-CoV-2-IN-11 Based on Quantitative Differentiation


High-Throughput Screening (HTS) and Biochemical Assay Validation

Given its sub-nanomolar IC50 of 0.17 nM , SARS-CoV-2-IN-11 is an ideal positive control for high-throughput screening campaigns targeting SARS-CoV-2 3CLpro. Its extreme potency ensures a robust signal-to-noise ratio in FRET-based protease assays, even at low concentrations. This minimizes compound consumption and reduces the risk of off-target interference, making it a cost-effective and reliable tool for validating assay robustness and screening new chemical entities.

Structural Biology and Drug Discovery: Co-Crystallization Studies

The compound's well-defined structure, high purity (≥98%), and potent inhibition stem from a unique sulfonate warhead designed for reversible covalent binding [1]. This makes SARS-CoV-2-IN-11 exceptionally suitable for co-crystallization studies with 3CLpro to elucidate binding modes, inform structure-activity relationships, and guide the design of next-generation antivirals with improved resistance profiles [2].

Mechanistic Studies of Viral Replication with Low Cytotoxicity

With an antiviral EC50 of 1.45 nM and a cytotoxicity IC50 of 53.81 μM in human cells , SARS-CoV-2-IN-11 provides a wide selectivity window (>37,000-fold). This allows researchers to study the effects of 3CLpro inhibition on viral replication at concentrations that are potently antiviral yet non-toxic to host cells. This is critical for accurately dissecting the role of the main protease in the viral life cycle without confounding cytotoxic effects.

Comparative Pharmacology and Resistance Profiling

SARS-CoV-2-IN-11 serves as a benchmark for comparing the potency and mechanism of action of novel 3CLpro inhibitors. Its activity profile (IC50: 0.17 nM, EC50: 1.45 nM) can be used as a reference point when evaluating the activity of new compounds against wild-type and drug-resistant mutant proteases . Additionally, understanding how mutations affect the binding of this sulfonate-warhead inhibitor can provide insights into potential cross-resistance with other classes of Mpro inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.